N-[(3-methylphenyl)methyl]pyridine-2-carboxamide
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Overview
Description
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of organic compounds known as aromatic amides. These compounds are characterized by the presence of an amide group attached to an aromatic ring. The structure of this compound includes a pyridine ring and a benzene ring substituted with a methyl group, connected through a carboxamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-methylbenzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of N-[(3-methylphenyl)methyl]pyridine-2-carboxylic acid.
Reduction: Formation of N-[(3-methylphenyl)methyl]pyridine-2-amine.
Substitution: Formation of halogenated derivatives such as N-[(3-bromomethylphenyl)methyl]pyridine-2-carboxamide.
Scientific Research Applications
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antibacterial agent against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, contributing to its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide: Similar in structure but contains a bromine atom and a pivalamide group.
N-(3-Methylpyridin-2-yl)ethane-1,2-diamine: Contains an ethane-1,2-diamine group instead of a carboxamide group.
2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide: Contains a hydroxyl group and a benzamide group.
Uniqueness
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is unique due to its specific combination of a pyridine ring and a methyl-substituted benzene ring connected through a carboxamide linkage. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYZDZREGHOCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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